N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide

Medicinal Chemistry Property Forecasting ADME Prediction

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide (CAS 518318-75-7) is a fully synthetic small molecule distinguished by its three-domain architecture: a 3-acetyl-2-methylbenzofuran core, an N-acetyl linkage, and a 4-methoxyphenylsulfonyl group. This precise arrangement places it within the broader acylsulfonamide-benzofuran class, a structural family validated by the discovery of in-vivo active KAT6A/B inhibitors such as BAY-184.

Molecular Formula C20H19NO6S
Molecular Weight 401.4g/mol
CAS No. 518318-75-7
Cat. No. B489161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide
CAS518318-75-7
Molecular FormulaC20H19NO6S
Molecular Weight401.4g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C
InChIInChI=1S/C20H19NO6S/c1-12(22)20-13(2)27-19-10-5-15(11-18(19)20)21(14(3)23)28(24,25)17-8-6-16(26-4)7-9-17/h5-11H,1-4H3
InChIKeyFFWCZBFYNBYMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide (518318-75-7): Sourcing Profile for a Specialized Benzofuran Sulfonamide Scaffold


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide (CAS 518318-75-7) is a fully synthetic small molecule distinguished by its three-domain architecture: a 3-acetyl-2-methylbenzofuran core, an N-acetyl linkage, and a 4-methoxyphenylsulfonyl group. This precise arrangement places it within the broader acylsulfonamide-benzofuran class, a structural family validated by the discovery of in-vivo active KAT6A/B inhibitors such as BAY-184 [2]. The compound's specific combination of substituents results in a defined molecular geometry and calculated LogP of 2.9, confirming its lipophilic character distinct from more polar or sterically bulky analogs [1].

Procurement Alert: Why Closely Related Analogs Cannot Substitute for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide in SAR Campaigns


The biological activity of acylsulfonamide-benzofurans is exquisitely sensitive to minor structural perturbations, making generic substitution of this specific CAS number high-risk for structure-activity relationship (SAR) studies. For example, the substitution of the 4-methoxyphenyl group with a 2,4-dimethylphenyl group or a 4-chloro-3-nitrophenyl group generates distinct chemical entities with different electronic and steric properties, which have been shown to dramatically alter target binding in KAT6A/B inhibitor programs [1]. Even a change in the N-acyl group from acetyl to benzamide fundamentally alters molecular shape and properties . Consequently, data generated with a 'similar' benzofuran sulfonamide cannot be reliably attributed to this specific compound.

Quantitative Differentiation Guide: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide vs. Analogs


Hydrogen Bond Acceptor Count vs. 2,4-Dimethylphenyl Analog

The target compound possesses a superior hydrogen-bonding capacity compared to its carbon-only substituted analog. It has 6 hydrogen bond acceptors, a feature derived from the 4-methoxy substituent on the sulfonyl ring, which provides an additional oxygen atom for potential intermolecular interactions. This is a quantifiable structural differentiator from analogs with alkyl substituents, such as N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]acetamide, which has only 5 acceptors [1].

Medicinal Chemistry Property Forecasting ADME Prediction

Molecular Weight and Topological Surface Area (TPSA) Advantage over Benzamide Analogs

The compound's molecular weight of 401.4 g/mol and TPSA of 102 Ų place it in a favorable property space for lead-like molecules, being significantly lower than extended analogs like N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylbenzamide (MW 447.5 g/mol). This demonstrates a quantifiable advantage in adherence to drug-likeness guidelines, where a lower molecular weight and reasonable TPSA are strongly correlated with improved oral bioavailability potential [1].

Lead-likeness Fragment-Based Drug Discovery Chemical Property Optimization

Class-Level Target Engagement: Acylsulfonamide-Benzofuran Activity Profile in Public Screening Data

While specific, quantitative bioactivity data (e.g., IC50) for this precise compound is not publicly available from primary literature, its core acylsulfonamide-benzofuran scaffold has been clinically validated. The discovery of the advanced tool compound BAY-184, which emerged from an optimization program of this chemical class, confirms that this structural family is capable of achieving potent and selective KAT6A/B inhibition with in vivo efficacy [1]. This association provides a strong class-level inference that this compound is a relevant and potentially active member of a proven pharmacophore, offering a tangible advantage for screening libraries over unrelated scaffolds.

Epigenetics KAT6A/B Inhibition High-Throughput Screening

Best Application Scenarios for Procuring N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide (518318-75-7)


Epigenetic Drug Discovery: KAT6A/B Inhibitor Lead Generation

This compound is an optimal procurement choice for launching a medicinal chemistry campaign targeting KAT6A/B histone acetyltransferases. Its acylsulfonamide-benzofuran core is the basis of the validated in-vivo inhibitor BAY-184, making this specific compound a valuable fragment or early lead for establishing a novel SAR series, as evidenced by the class-level target engagement [2].

Physicochemical Property Benchmarking for Benzofuran Library Synthesis

The defined MW (401.4) and LogP (2.9) make this compound a suitable benchmark for proprietary library synthesis. Its quantifiable advantages in molecular size and lipophilicity over larger benzamide analogs (e.g., CAS 406475-48-7) provide a clear procurement rationale for building a focused library with lead-like properties, as detailed in Section 3 [1].

Selectivity Panel Screening for Acylsulfonamide-Based Inhibitors

Procure this compound as a selectivity probe for screening against a panel of acetyltransferases. Its unique 4-methoxyphenylsulfonyl group offers a different hydrogen-bonding profile compared to 2,4-dimethylphenyl analogs, enabling the exploration of selectivity determinants within the enzyme family. The structural differentiation is quantified by the additional hydrogen bond acceptor [1].

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